molecular formula C20H15FN4O3S2 B2412605 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone CAS No. 897472-79-6

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone

Cat. No.: B2412605
CAS No.: 897472-79-6
M. Wt: 442.48
InChI Key: KQRALAUXFVWDRL-UHFFFAOYSA-N
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Description

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone is a synthetic small molecule belonging to the chemical class of benzothiazolyl(piperazin-1-yl)methanones, a scaffold identified as a promising new anti-mycobacterial chemotype . This compound is designed for research applications in infectious disease, particularly in the investigation of novel therapeutics against Mycobacterium tuberculosis . The structural core of this molecule, featuring a benzothiazole moiety linked to a piperazine ring, has demonstrated significant potential in this field . Research into related analogs has shown that the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone structure exhibits potent anti-tubercular activity, with multiple compounds displaying minimum inhibitory concentrations (MICs) in the low micromolar range (1-10 µM) against the H37Rv strain of M. tuberculosis . The incorporation of a fluorine atom at the 6-position of the benzothiazole ring is a strategic modification explored in medicinal chemistry to fine-tune the molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile, which can influence its bioactivity and selectivity . The 5-nitrobenzo[b]thiophene group acts as a distinct aromatic pharmacophore, contributing to the molecule's unique binding interactions with biological targets. The primary research value of this compound lies in its utility as a key intermediate or target molecule for scientists developing new antibacterial agents to combat drug-resistant tuberculosis, including Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) strains . While the exact mechanism of action for this specific derivative is a subject of ongoing research, closely related benzothiazole derivatives have been investigated as potential inhibitors of essential bacterial enzymes, such as DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), a validated and promising target for anti-tubercular drug discovery . This compound is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitro-1-benzothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S2/c21-13-1-3-15-17(11-13)30-20(22-15)24-7-5-23(6-8-24)19(26)18-10-12-9-14(25(27)28)2-4-16(12)29-18/h1-4,9-11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRALAUXFVWDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]thiazole and benzo[b]thiophene cores. These cores are then functionalized with appropriate substituents, such as fluorine and nitro groups, followed by the formation of the piperazine ring[_{{{CITATION{{{_1{(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzob .... The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize waste, often involving continuous flow chemistry techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The nitro group on the benzo[b]thiophene ring can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can also be reduced to an amine group, leading to the formation of different amine derivatives.

  • Substitution: : The fluorine atom on the benzo[d]thiazole ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Alkyl or aryl derivatives.

Scientific Research Applications

Research indicates that compounds with similar frameworks exhibit a range of biological activities, including:

  • Antimicrobial Activity
    • Compounds related to this structure have demonstrated significant efficacy against various bacterial strains. For instance, derivatives have shown minimum inhibitory concentrations (MIC) indicating their potential as antimicrobial agents.
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    Example AE. coli12 µg/mL
    Example BS. aureus10 µg/mL
    Example CP. aeruginosa15 µg/mL
  • Anticancer Properties
    • Similar benzothiazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies on related compounds have shown promising results against non-small cell lung cancer cells, suggesting potential therapeutic applications in oncology.
  • Neuroprotective Effects
    • The structural components may also confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

Numerous studies have documented the biological activity of related compounds:

  • Study on Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar structures exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity Research :
    • Research published in Cancer Research highlighted the efficacy of benzothiazole derivatives in inducing apoptosis in cancer cell lines, suggesting that modifications to the structure can enhance anticancer activity.
  • Neuroprotective Studies :
    • Investigations into the neuroprotective effects of similar compounds revealed their potential in mitigating oxidative stress and inflammation, common pathways involved in neurodegeneration.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the nitro group and the fluorine atom may play a crucial role in its biological activity, potentially affecting enzyme function or cellular signaling pathways.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other thiazole and thiophene derivatives, which may have similar biological activities but differ in their chemical structure and substituents. Examples of similar compounds include:

  • Thiazole derivatives: : Known for their diverse biological activities.

  • Thiophene derivatives: : Often used in pharmaceuticals and materials science.

Biological Activity

The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of several structural components that contribute to its biological activity:

  • Piperazine Ring: Known for its role in various pharmacological activities.
  • Fluorobenzo[d]thiazole Moiety: Enhances lipophilicity and may improve biological activity.
  • Nitrobenzo[b]thiophene Group: Potentially contributes to the compound's overall efficacy.

Antimycobacterial Activity

Research has indicated that compounds with similar scaffolds, particularly benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, exhibit significant anti-mycobacterial properties. A study reported that several derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range (1–10 μM) against Mycobacterium tuberculosis . The therapeutic index of these compounds was promising, indicating a favorable balance between efficacy and cytotoxicity.

CompoundMIC (μM)Cytotoxicity (IC50 μg/mL)Therapeutic Index
Compound A2.35< 50% inhibition at 508
Compound B7.94< 50% inhibition at 5064

Tyrosinase Inhibition

Another area of interest is the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds derived from piperazine have shown competitive inhibition against tyrosinase from Agaricus bisporus, with some derivatives exhibiting IC50 values significantly lower than standard inhibitors like kojic acid . This suggests potential applications in skin whitening and treatment of hyperpigmentation.

The exact mechanisms by which (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone exerts its effects are still under investigation. Preliminary studies suggest interactions with various molecular targets, including enzymes and receptors involved in critical biochemical pathways .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to specific targets. These studies provide insights into how structural modifications can enhance biological activity, guiding future drug design efforts .

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds:

  • Anti-Mycobacterial Activity: A series of benzo[d]thiazole derivatives were synthesized and tested for anti-tubercular activity, with several compounds showing promising results .
  • Tyrosinase Inhibition: Research demonstrated that specific piperazine derivatives could inhibit tyrosinase effectively, with some compounds being up to 100-fold more active than existing inhibitors .
  • Quorum Sensing Inhibition: Compounds related to benzo[d]thiazole structures have also been evaluated for their ability to disrupt bacterial quorum sensing, presenting a novel approach to combat bacterial infections without traditional antibiotics .

Q & A

Q. What synthetic methodologies are optimal for preparing (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone with high purity?

Methodological Answer:

  • Reaction Conditions : Use reflux in acetic acid buffered with sodium acetate (9 mmol) and a piperazine derivative (e.g., 4-isopropylpiperazine-1-carbaldehyde, 6.5 mmol) for 6–9 hours. Monitor completion via TLC .
  • Purification : Isolate the precipitate via filtration, wash with ice-cold water, and recrystallize from dioxane. This minimizes impurities and enhances crystallinity .
  • Yield Optimization : Adjust molar ratios (e.g., 1:1.3 for piperazine derivatives) and extend reflux time if intermediates show incomplete coupling.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and piperazine/fluorobenzothiazole signals (e.g., δ 2.50–2.57 ppm for CH₂ groups) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1500–1350 cm⁻¹) groups .
  • Mass Spectrometry : Use HRMS to validate the molecular ion peak (exact mass ~481.1 g/mol for C₂₁H₁₅FN₄O₃S₂).

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Temperature Sensitivity : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the nitro or carbonyl groups .
  • Light Exposure : Protect from UV light using amber vials, as fluorobenzothiazole derivatives are prone to photodegradation.
  • Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products.

Advanced Research Questions

Q. What strategies resolve contradictory cytotoxicity data across different cancer cell lines?

Methodological Answer:

  • Cell Line Variability : Test specificity using diverse lines (e.g., MCF-7, HEPG-2) and normalize data to reference compounds (e.g., CHS-828) .
  • Assay Optimization : Use sulforhodamine B (SRB) assays at 48–72 hours with standardized DMSO controls (<0.5% v/v) to minimize solvent interference .
  • Dose-Response Curves : Generate IC₅₀ values in triplicate and compare with apoptosis markers (e.g., caspase-3 activation) to confirm mechanistic consistency.

Q. Table 1: Cytotoxicity Profiling Framework

Cell LineAssay TypeIncubation TimeKey MetricsReference Compound
MCF-7SRB72 hIC₅₀, GI₅₀CHS-828
HEPG-2MTT48 hIC₅₀, LC₅₀Doxorubicin

Q. How do electronic substituent effects modulate the compound’s bioactivity?

Methodological Answer:

  • Nitro Group Impact : The electron-withdrawing nitro group enhances electrophilicity, improving DNA intercalation or kinase inhibition. Compare with analogs lacking this group .
  • Fluorine Substitution : The 6-fluoro group on benzothiazole increases lipophilicity, enhancing blood-brain barrier penetration. Test analogs with Cl/CH₃ substituents for SAR trends .
  • Computational Modeling : Perform DFT calculations to correlate substituent Hammett constants (σ) with bioactivity (e.g., IC₅₀).

Q. What crystallographic techniques validate the compound’s 3D structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (dioxane/water) and solve structures using SHELX. Refine with riding H-atom models (C–H = 0.93 Å) .
  • Key Parameters : Report mean δ(C–C) bond lengths (~1.75 Å), R factor (<0.05), and data-to-parameter ratios (>15) for reliability .

Q. How can computational docking predict binding modes to biological targets?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR) or DNA topoisomerases based on structural analogs .
  • Software Protocols : Use AutoDock Vina with Lamarckian GA. Set grid boxes (20 ų) centered on active sites (e.g., ATP-binding pocket).
  • Validation : Compare docking poses (e.g., π-π stacking with Phe residues) with experimental IC₅₀ data to refine scoring functions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.